molecular formula C10H11NO B1416014 2-(4-Ethynylphenoxy)ethan-1-amine CAS No. 2228600-23-3

2-(4-Ethynylphenoxy)ethan-1-amine

Cat. No. B1416014
CAS RN: 2228600-23-3
M. Wt: 161.2 g/mol
InChI Key: YRYCFTHWIIILGD-UHFFFAOYSA-N
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Description

2-(4-Ethynylphenoxy)ethan-1-amine is an organic compound with the molecular formula C10H11NO . It has a molecular weight of 161.20 g/mol . The IUPAC name for this compound is 2-(4-ethynylphenoxy)ethanamine .


Molecular Structure Analysis

The InChI representation of 2-(4-Ethynylphenoxy)ethan-1-amine is InChI=1S/C10H11NO/c1-2-9-3-5-10 (6-4-9)12-8-7-11/h1,3-6H,7-8,11H2 . The Canonical SMILES representation is C#CC1=CC=C (C=C1)OCCN .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Ethynylphenoxy)ethan-1-amine include a molecular weight of 161.20 g/mol, XLogP3-AA of 1.2, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 4, Exact Mass of 161.084063974 g/mol, Monoisotopic Mass of 161.084063974 g/mol, Topological Polar Surface Area of 35.2 Ų, Heavy Atom Count of 12, and Formal Charge of 0 .

Scientific Research Applications

Synthesis Techniques and Structural Analysis

  • Chemical Synthesis and Analytical Techniques : The study by Power et al. (2015) detailed the test purchase, identification, and synthesis of bk-2C-B, showcasing the use of analytical techniques such as nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. This research underscores the importance of advanced synthesis and analytical methodologies for the identification and characterization of chemical compounds Power et al., 2015.

  • Facile Coupling for Compound Development : Trofimov et al. (2007) described the facile coupling of 2-(1-ethylthioethenyl)pyrroles with amines, a method that could be analogous in the synthesis or functionalization of compounds related to "2-(4-Ethynylphenoxy)ethan-1-amine" Trofimov et al., 2007.

  • Polysilsesquioxanes Functionalization : Research by Da̧browski et al. (2007) on ethylene and phenylene bridged polysilsesquioxanes functionalized by amine and thiol groups demonstrates the potential for creating advanced materials with specific adsorptive properties, relevant to the applications of similarly functionalized compounds Da̧browski et al., 2007.

Functional Applications and Material Development

  • Adsorbents of Volatile Organic Compounds : The study on polysilsesquioxanes indicates their use as adsorbents for organic compounds, suggesting that compounds with similar functional groups could be explored for environmental or industrial purification applications Da̧browski et al., 2007.

  • Advanced Polymerization Techniques : Research on redox annulations involving amines showcases the development of novel polymerizable molecules through dual C–H functionalization, highlighting the potential for creating new polymeric materials using innovative synthetic routes Zhu & Seidel, 2017.

properties

IUPAC Name

2-(4-ethynylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-9-3-5-10(6-4-9)12-8-7-11/h1,3-6H,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYCFTHWIIILGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethynylphenoxy)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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